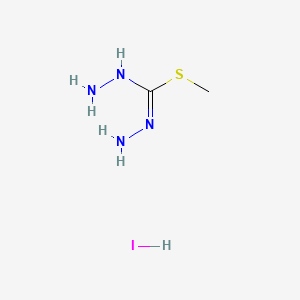

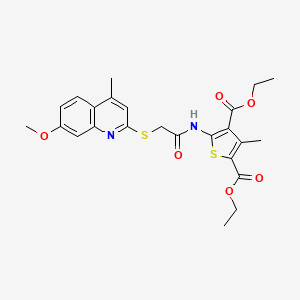

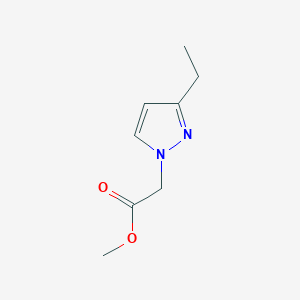

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (4-Cl-INBSA) is a small molecule that has been studied in recent years for its potential applications in medicinal chemistry and drug discovery. 4-Cl-INBSA is a synthetic compound that has been synthesized using a variety of methods, including the use of a catalyst. This compound has been studied for its potential applications in medicinal chemistry and drug discovery due to its ability to bind to a variety of proteins, including enzymes and receptors. It has also been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). In addition, 4-Cl-INBSA has been studied for its potential use in the treatment of various diseases, such as cancer and inflammation.

Aplicaciones Científicas De Investigación

Anticancer Activity

The quinoxaline scaffold, to which this compound belongs, has shown promise as a platform for discovering active chemotherapeutic agents . Researchers have synthesized and evaluated quinoxaline derivatives against tumor cell lines. Notably, compounds VIId, VIIIa, VIIIc, VIIIe, and XVa demonstrated promising activity against HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell lines. Compound VIIIc, in particular, disrupted the cell cycle profile and induced cell cycle arrest at the G2/M phase boundary. Further optimization of VIIIc could lead to an anti-cancer drug candidate .

VEGFR-2 Inhibition

In addition to its anticancer potential, this compound was evaluated for its inhibition of VEGFR-2 (vascular endothelial growth factor receptor 2). Although it exhibited weak activity against VEGFR-2, this finding suggests a potential role in angiogenesis inhibition, which is relevant in cancer therapy and other pathological conditions .

Apoptotic Induction

Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis and eliminating damaged cells. Compound VIIIc, identified as a lead candidate, showed apoptotic-inducing properties against the HCT116 cell line. Further studies could explore its mechanism of action and potential therapeutic applications .

Synthesis and Structure-Activity Relationship (SAR) Studies

Researchers have investigated the synthesis of quinoxaline derivatives, including this compound, to understand the structure-activity relationship. By modifying specific functional groups, they aim to enhance bioactivity and optimize drug-like properties .

Drug Delivery Systems

Given its interesting properties, this compound could serve as a building block for designing drug delivery systems. Researchers might explore its conjugation with nanoparticles, liposomes, or other carriers to improve drug solubility, stability, and targeted delivery .

Chemical Biology and Medicinal Chemistry

The study of this compound contributes to the broader field of chemical biology and medicinal chemistry. Insights gained from its synthesis, biological evaluation, and mechanism of action can inform drug discovery efforts and inspire the design of novel therapeutic agents .

Propiedades

IUPAC Name |

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODXQCVSYGUCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)

![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2595818.png)